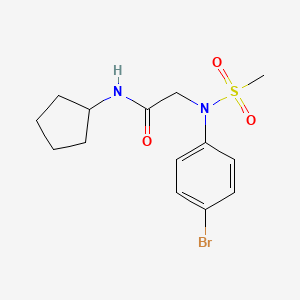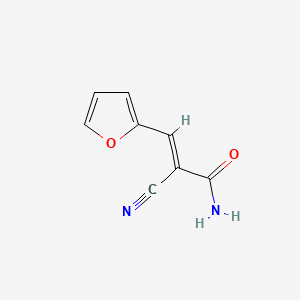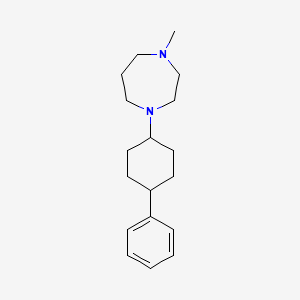
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as IMB-3, is a sulfonamide compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a diverse range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. For example, N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Furthermore, N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been found to induce apoptosis and inhibit tumor cell proliferation.
Advantages and Limitations for Lab Experiments
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific diseases.
Future Directions
There are several future directions for the study of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide. One area of research could be the development of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide derivatives with improved potency and selectivity. Another direction could be the investigation of the potential therapeutic applications of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide in specific diseases, such as cancer and viral infections. Furthermore, the elucidation of the mechanism of action of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide could lead to the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide can be achieved through a multi-step process involving the reaction of 2-isopropyl-6-methylphenol with p-toluenesulfonyl chloride, followed by methylation with methyl iodide and subsequent reaction with 4-methoxy-3-methylbenzenesulfonyl chloride. This method has been successfully used to produce N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide in high yields and purity.
Scientific Research Applications
N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been found to have antitumor activity by inducing apoptosis and inhibiting tumor cell proliferation. Furthermore, N-(2-isopropyl-6-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to possess antiviral activity against several viruses, including influenza A virus and HIV-1.
properties
IUPAC Name |
4-methoxy-3-methyl-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-12(2)16-8-6-7-13(3)18(16)19-23(20,21)15-9-10-17(22-5)14(4)11-15/h6-12,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFMAHYFYRPKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)


![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)



![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)


![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)